molecular formula C24H21N3O B2359160 6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-40-2

6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2359160
CAS No.: 637756-40-2
M. Wt: 367.452
InChI Key: ASRWCPHGMMCNQA-UHFFFAOYSA-N
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Description

6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines This compound features a fused ring system comprising an indole and a quinoxaline moiety, which are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process. One common method includes the cycloaddition reaction of 3-diazoindolin-2-imine with azirines, followed by aromatization . This method is catalyzed by rhodium and requires precise control of reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of transition-metal-free catalysis to reduce costs and environmental impact . Techniques such as ultrasound irradiation in aqueous media have been explored to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline stands out due to the presence of the isopropoxybenzyl group, which enhances its solubility and bioavailability. This unique structural feature may contribute to its higher efficacy and selectivity in biological systems compared to other similar compounds.

Properties

IUPAC Name

6-[(2-propan-2-yloxyphenyl)methyl]indolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-16(2)28-22-14-8-3-9-17(22)15-27-21-13-7-4-10-18(21)23-24(27)26-20-12-6-5-11-19(20)25-23/h3-14,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRWCPHGMMCNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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